molecular formula C9H7NO3 B8782026 4-Methoxybenzoyl isocyanate CAS No. 4695-57-2

4-Methoxybenzoyl isocyanate

Cat. No.: B8782026
CAS No.: 4695-57-2
M. Wt: 177.16 g/mol
InChI Key: WBFOBYQRRHXCMI-UHFFFAOYSA-N
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Description

4-Methoxybenzoyl isocyanate is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

4-Methoxybenzoyl isocyanate serves as a crucial building block in organic synthesis, particularly in the preparation of complex molecules. Notable applications include:

  • Synthesis of Ureas : It is utilized in the synthesis of various urea derivatives, such as 1-(4-methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea and related compounds .
  • Multi-Step Synthetic Routes : The compound is involved in multi-step syntheses leading to complex structures like diimidazodiazepine derivatives and bicyclic guanidine cores .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives synthesized from this compound exhibit cytotoxic activity against various cancer cell lines. For instance, certain benzoylhydrazones derived from this compound have shown promising antiglycation activity, which could be beneficial for diabetic patients by inhibiting protein glycation .
CompoundIC50 Value (µM)Activity
Compound 1216.52 ± 4.2Antiglycation
Compound 3289.58 ± 2.64Antiglycation
Rutin (standard)294.46 ± 1.50Antiglycation
  • Development of Antitumor Agents : The compound has been used to design molecular hybrids that incorporate triazine rings and sulfonamide fragments, demonstrating potential as new anticancer agents .

Material Science

The reactivity of this compound enables its use in the development of advanced materials:

  • Polymer Chemistry : It can be employed in the synthesis of polyurethanes and other polymeric materials due to its ability to react with polyols .
  • Coating Applications : Its properties make it suitable for use in coatings that require durability and resistance to environmental factors.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing new derivatives from this compound revealed their effectiveness against human cancer cell lines. The synthesized compounds displayed varying degrees of cytotoxicity, with some showing significant promise for further development as therapeutic agents.

Case Study 2: Antiglycation Activity

Research involving the synthesis of a series of benzoylhydrazones from this compound demonstrated their potential to inhibit glycation processes in vitro. These compounds were evaluated against standard drugs, showcasing their potential as leads for drug development targeting diabetic complications .

Properties

CAS No.

4695-57-2

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

4-methoxybenzoyl isocyanate

InChI

InChI=1S/C9H7NO3/c1-13-8-4-2-7(3-5-8)9(12)10-6-11/h2-5H,1H3

InChI Key

WBFOBYQRRHXCMI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-methoxybenzamide (2.6 mmol) in dichloromethane (10 mL) was added oxalyl chloride 98% (6.61 mmol) dropwise. The mixture was heated to reflux for 20 h. Reaction completion monitored by TLC. The solvent was removed in vacuo (40° C., 760 mmHg) to obtain title compound D11, which was immediately used without purification.
Quantity
2.6 mmol
Type
reactant
Reaction Step One
Quantity
6.61 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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